Cas no 874219-47-3 ((5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid)

(5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid is a specialized boronic acid derivative featuring a tert-butylsulfamoyl substituent at the 5-position and a methyl group at the 2-position of the phenyl ring. This compound is valuable in Suzuki-Miyaura cross-coupling reactions due to its boronic acid functionality, enabling efficient carbon-carbon bond formation in synthetic chemistry. The tert-butylsulfamoyl group enhances steric and electronic properties, potentially improving selectivity in coupling reactions. Its stability under typical reaction conditions makes it a reliable intermediate for pharmaceutical and agrochemical applications. The product is typically supplied as a high-purity solid, ensuring consistent performance in catalytic transformations and complex molecule synthesis.
(5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid structure
874219-47-3 structure
Product Name:(5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid
CAS No:874219-47-3
MF:C11H18BNO4S
MW:271.14092206955
MDL:MFCD08235063
CID:719578
PubChem ID:44119818
Update Time:2025-11-02

(5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid
    • 5-(N-Tert-Butylsulfamoyl)-2-Methylbenzeneboronic Acid
    • 5-tert-Butylsulfamoyl-2-methylbenzeneboronic acid
    • [5-(tert-butylsulfamoyl)-2-methylphenyl]boronic acid
    • Boronic acid,B-[5-[[(1,1-dimethylethyl)amino]sulfonyl]-2-methylphenyl]-
    • N-tert-Butyl 3-borono-4-methylbenzenesulfonamide
    • 5-(N-TERT-BUTYLSULFAMOYL)-2-METHYLPHENYLBORONIC ACID
    • 5-(N-TERT-BUTYLSULPHAMOYL)-2-METHYLBENZENEBORONIC ACID
    • 5-(N-tert-Butylsulphamoyl)-2-methylbenzeneboronic acid 95%
    • 5-tert-ButylsulfaMoyl-2-Methylbenzeneboronic acid, 95%
    • BORONICACID, [5-[[(1,1-DIMETHYLETHYL)AMINO]SULFONYL]-2-METHYLPHENYL]- (9CI)
    • 5-(N-tert-Butylsulphamoyl)-2-methylbenzeneboronicacid95%
    • DTXSID60657418
    • 874219-47-3
    • BS-25823
    • C11H18BNO4S
    • A842164
    • CS-0175776
    • MFCD08235063
    • AKOS015833732
    • [5-(tert-butylsulfamoyl)-2-methyl-phenyl]boronic acid
    • DB-016086
    • MDL: MFCD08235063
    • Inchi: 1S/C11H18BNO4S/c1-8-5-6-9(7-10(8)12(14)15)18(16,17)13-11(2,3)4/h5-7,13-15H,1-4H3
    • InChI Key: PDKNOWSWRNUQHQ-UHFFFAOYSA-N
    • SMILES: B(C1=CC(S(NC(C)(C)C)(=O)=O)=CC=C1C)(O)O

Computed Properties

  • Exact Mass: 271.10500
  • Monoisotopic Mass: 271.105
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 372
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 95A^2

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Melting Point: 142-145
  • Boiling Point: 456.7±55.0 °C at 760 mmHg
  • Flash Point: 230.0±31.5 °C
  • Refractive Index: 1.55
  • PSA: 95.01000
  • LogP: 1.22330
  • Vapor Pressure: 0.0±1.2 mmHg at 25°C
  • pka: 7.45±0.58(Predicted)

(5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid Customs Data

  • HS CODE:2931900090

(5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid Pricemore >>

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abcr
AB248817-250 mg
5-(N-tert-Butylsulphamoyl)-2-methylbenzeneboronic acid, 95%; .
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(5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:874219-47-3)(5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid
Order Number:A1185991
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:59
Price ($):659.0
Email:sales@amadischem.com

Additional information on (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid

Comprehensive Guide to (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid (CAS No. 874219-47-3)

(5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid (CAS No. 874219-47-3) is a specialized boronic acid derivative with significant applications in pharmaceutical research, organic synthesis, and material science. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds in drug discovery and material development. Its unique structure, featuring a tert-butylsulfamoyl group and a boronic acid moiety, makes it a versatile building block for synthesizing complex molecules.

The growing interest in boronic acid compounds is driven by their role in developing targeted therapies and bioconjugation techniques. Researchers frequently search for "boronic acid applications in drug discovery" and "Suzuki coupling reagents," highlighting the relevance of (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid in modern chemistry. Its stability and reactivity under mild conditions make it a preferred choice for high-throughput screening and medicinal chemistry projects.

One of the key advantages of 874219-47-3 is its compatibility with aqueous reaction conditions, a feature often sought after in queries like "water-tolerant boronic acids." This property is crucial for green chemistry initiatives, aligning with the increasing demand for sustainable synthetic methods. The compound's tert-butyl group enhances its solubility in organic solvents while maintaining stability, addressing common challenges in heterocycle synthesis.

In pharmaceutical applications, (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid serves as a critical intermediate for protease inhibitors and enzyme-targeting drugs. Recent literature searches show rising interest in "boronic acid-based therapeutics" and "sulfamoyl-containing drug candidates," reflecting the compound's importance in developing treatments for various conditions. Its sulfamoyl group contributes to enhanced bioavailability and target binding affinity, making it valuable for structure-activity relationship (SAR) studies.

The synthesis and handling of CAS 874219-47-3 require careful consideration of its boronic acid properties. Frequently asked questions include "how to store boronic acids" and "handling moisture-sensitive boron reagents." Proper storage under inert atmosphere and protection from protic solvents are essential for maintaining the compound's integrity. These practical aspects are crucial for researchers working with organoboron compounds in drug development pipelines.

Market trends indicate growing demand for specialty boronic acids like (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid, particularly from contract research organizations and pharmaceutical companies. Search analytics reveal increasing queries about "custom boronic acid synthesis" and "high-purity boron reagents," underscoring the need for reliable sources of this compound. The 2-methylphenyl moiety in its structure offers distinct steric and electronic effects that are valuable for molecular diversity in combinatorial chemistry.

Analytical characterization of 874219-47-3 typically involves NMR spectroscopy, mass spectrometry, and HPLC purity analysis. Researchers often search for "boronic acid characterization methods" and "validated analytical protocols," emphasizing the need for comprehensive quality control. The compound's distinctive spectral features facilitate its identification and purity assessment, which are critical for reproducible research results.

Future applications of (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid may expand into material science and catalysis, as evidenced by emerging searches for "boronic acids in polymer chemistry" and "organocatalysts for C-C bond formation." Its dual functional groups offer unique opportunities for designing multifunctional materials with tailored properties. This versatility positions CAS 874219-47-3 as a compound of continuing interest across multiple scientific disciplines.

When sourcing (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid, researchers should prioritize suppliers with strict quality control and detailed technical documentation. Common concerns reflected in search queries include "reliable boronic acid suppliers" and "certificates of analysis for research chemicals." The availability of custom synthesis services and scale-up capabilities are additional factors to consider when working with this specialized compound.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:874219-47-3)(5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid
A1185991
Purity:99%
Quantity:1g
Price ($):659.0
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